molecular formula C9H14ClN3 B1383449 ethyl({[1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl]methyl})amine hydrochloride CAS No. 1803586-39-1

ethyl({[1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl]methyl})amine hydrochloride

Cat. No. B1383449
CAS RN: 1803586-39-1
M. Wt: 199.68 g/mol
InChI Key: AHMALZDBMLDINE-UHFFFAOYSA-N
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Description

Ethyl({[1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl]methyl})amine hydrochloride is a chemical compound. It is related to propargylamines, a class of compounds with many pharmaceutical and biological properties . Propargylamine derivatives such as pargyline, rasagiline, and selegiline are used against neurodegenerative disorders like Parkinson’s and Alzheimer’s diseases .


Synthesis Analysis

The synthesis of propargylamines is very relevant due to their numerous applications . Solvent-free synthetic approaches towards propargylamines via A3 and KA2 coupling reactions have been described in the literature .


Chemical Reactions Analysis

Propargylamines are versatile compounds with numerous applications . They are used in the synthesis of a chiral, fluorescent macrocycle by 1,3-dipolar cycloaddition of propargyl amides of carbohydrate-linked amino acids and 9,10-bis (azidomethyl)anthracene .

Scientific Research Applications

Synthesis of Bioactive Molecules

The propargylamine framework is a key feature in many bioactive molecules. This compound, with its alkyne and amine functionalities, serves as a precursor for the synthesis of a variety of pharmacologically active molecules. For instance, it can be used to create indole derivatives that exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties .

Organic Synthesis Methodology

This compound is used in the solvent-free synthesis of propargylamines, which are valuable intermediates in organic synthesis. Propargylamines are precursors to various natural products and pharmaceuticals, and developing solvent-free methods for their synthesis is crucial for green chemistry initiatives .

Safety And Hazards

Ethyl (prop-2-yn-1-yl)amine hydrochloride is classified as a hazardous substance. It can cause skin irritation, serious eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

N-[(1-prop-2-ynylpyrazol-3-yl)methyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3.ClH/c1-3-6-12-7-5-9(11-12)8-10-4-2;/h1,5,7,10H,4,6,8H2,2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHMALZDBMLDINE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=NN(C=C1)CC#C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl({[1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl]methyl})amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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